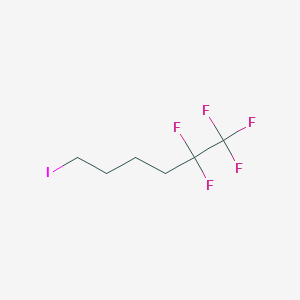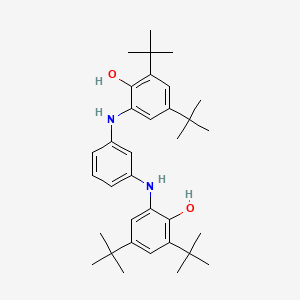
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. This compound features a central phenylene group connected to two azanediyl groups, each bonded to a 2,4-di-tert-butylphenol moiety. Its molecular formula is C₃₄H₄₈N₂O₂, and it is recognized for its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-di-tert-butylphenol and 1,3-phenylenediamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as toluene or ethanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction, depending on the specific synthetic route chosen.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones or other reduced derivatives.
Substitution: Introduction of halogen, nitro, or other substituents on the aromatic rings.
Scientific Research Applications
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the production of high-performance materials due to its stability and resistance to oxidation.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties but simpler structure.
Uniqueness
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) is unique due to its dual phenolic groups connected through a phenylenebis(azanediyl) linkage, providing enhanced stability and antioxidant capacity compared to simpler phenolic compounds.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyanilino)anilino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-16-25(33(7,8)9)29(37)27(18-21)35-23-14-13-15-24(20-23)36-28-19-22(32(4,5)6)17-26(30(28)38)34(10,11)12/h13-20,35-38H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCDEPWGKWRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC=C2)NC3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478400 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2951-81-7 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
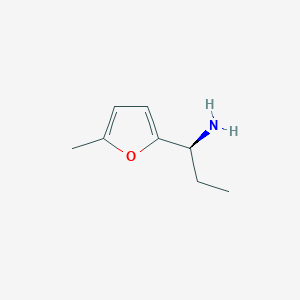
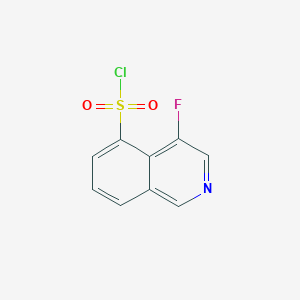
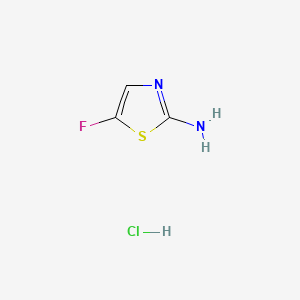
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

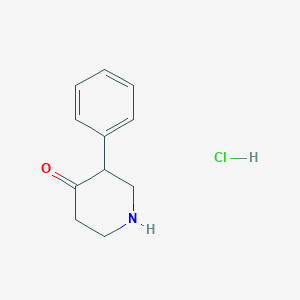

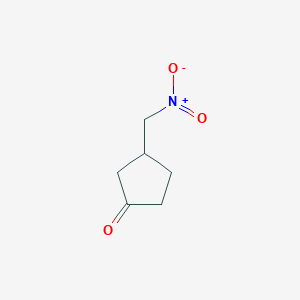
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
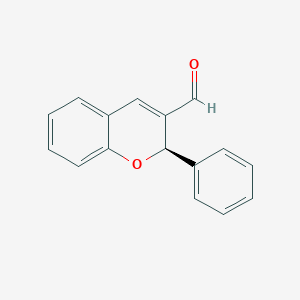
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
